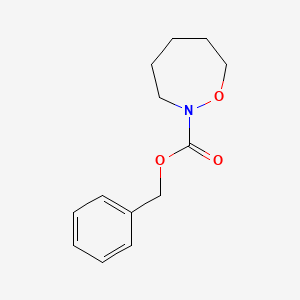
(2R)-2-methoxypropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methoxypropane-1-thiol, or (2R)-2-MTPT, is an organo-thiol compound with a variety of applications in synthesis and research. It is a colorless liquid with a boiling point of 145°C and a flash point of 73°C. It has a pungent odor and is soluble in most organic solvents. The compound is relatively stable and has a wide range of uses in laboratories, including in the synthesis of other compounds and in biological research.
Applications De Recherche Scientifique
((2R)-2-methoxypropane-1-thiol)-2-MTPT has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, and it is also used in biological research. It has been used to study the effects of organo-thiols on the activity of enzymes, to study the effects of organo-thiols on the structure and function of proteins, and to study the effects of organo-thiols on the structure and function of DNA and RNA.
Mécanisme D'action
((2R)-2-methoxypropane-1-thiol)-2-MTPT is an organo-thiol compound, meaning that it contains a sulfur atom that is bound to an organic molecule. This sulfur atom is capable of forming covalent bonds with other molecules, such as proteins and enzymes. This allows (this compound)-2-MTPT to bind to and interact with proteins and enzymes, altering their structure and function.
Biochemical and Physiological Effects
(this compound)-2-MTPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to alter the structure and function of proteins, and to alter the structure and function of DNA and RNA. It has also been shown to have an effect on the growth and development of cells, and to affect the production of hormones and other signaling molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ((2R)-2-methoxypropane-1-thiol)-2-MTPT in laboratory experiments is its stability. It is relatively stable and does not degrade over time. Additionally, it is easy to synthesize and can be stored for long periods of time. The main limitation of (this compound)-2-MTPT is its pungent odor, which can be unpleasant in confined spaces. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
Given its wide range of applications in scientific research, there are a number of potential future directions for ((2R)-2-methoxypropane-1-thiol)-2-MTPT. These include further research into its effects on enzymes, proteins, and DNA/RNA; its effects on cell growth and development; and its potential applications in drug discovery and development. Additionally, further research into its synthesis and storage methods could lead to improved methods for its production and use in the laboratory.
Méthodes De Synthèse
((2R)-2-methoxypropane-1-thiol)-2-MTPT can be synthesized by a variety of methods, including the reaction of thiourea with 1-chloro-2-methoxypropane in the presence of sodium hydroxide. This reaction produces (this compound)-2-MTPT as a colorless liquid. The reaction is typically carried out in an aqueous solution, and the yield of (this compound)-2-MTPT is typically in the range of 70-80%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (2R)-2-methoxypropane-1-thiol can be achieved through a three-step process involving the protection of a thiol group, the alkylation of a protected thiol, and the deprotection of the thiol group.", "Starting Materials": [ "Methanol", "Sodium hydroxide", "2-bromo-1-methoxypropane", "Thiophenol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Protection of Thiophenol", "Thiophenol is reacted with methanol and sodium hydroxide to form sodium methoxide and 2-methoxythiophenol.", "Step 2: Alkylation of Protected Thiol", "2-bromo-1-methoxypropane is reacted with 2-methoxythiophenol in the presence of sodium bicarbonate to form (2R)-2-methoxypropane-1-thiol.", "Step 3: Deprotection of Thiol Group", "The protected thiol group is deprotected by reacting the product from step 2 with hydrochloric acid and sodium chloride.", "The product is then dried with anhydrous magnesium sulfate to obtain (2R)-2-methoxypropane-1-thiol." ] } | |
Numéro CAS |
2348272-86-4 |
Formule moléculaire |
C4H10OS |
Poids moléculaire |
106.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



